molecular formula C5H12N3S+ B113494 4-(Methylthio)butyl azide CAS No. 57775-01-6

4-(Methylthio)butyl azide

Cat. No.: B113494
CAS No.: 57775-01-6
M. Wt: 146.24 g/mol
InChI Key: GXRDUWQMHJIPGP-UHFFFAOYSA-N
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Description

4-(Methylthio)butyl azide is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfanyl group (-SCH₃) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylthio)butyl azide can be synthesized through a multi-step process starting from 4-methylsulfanylbutanol. The primary steps involve:

Industrial Production Methods:

Chemical Reactions Analysis

4-(Methylthio)butyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Amines: From reduction of the azide group.

    Triazoles: From cycloaddition reactions with alkynes.

Mechanism of Action

The primary mechanism of action for 1-azido-4-methylsulfanylbutane involves its azide group, which can act as a nucleophile in substitution reactions or participate in cycloaddition reactions. The azide group is highly reactive due to its electron-rich nature, making it a versatile functional group in organic synthesis .

Comparison with Similar Compounds

    1-Azidobutane: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.

    4-Azidobutanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.

Uniqueness: 4-(Methylthio)butyl azide is unique due to the presence of both an azide and a methylsulfanyl group, providing dual functionality. This allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

57775-01-6

Molecular Formula

C5H12N3S+

Molecular Weight

146.24 g/mol

IUPAC Name

imino(4-methylsulfanylbutylimino)azanium

InChI

InChI=1S/C5H12N3S/c1-9-5-3-2-4-7-8-6/h6H,2-5H2,1H3/q+1

InChI Key

GXRDUWQMHJIPGP-UHFFFAOYSA-N

SMILES

CSCCCCN=[N+]=[N-]

Canonical SMILES

CSCCCCN=[N+]=N

Synonyms

1-Azido-4-(methylthio)-butane;  NSC 378222

Origin of Product

United States

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